Chlorothioacetic acid S-2-aminoethyl ester hydrochloride
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Overview
Description
Chlorothioacetic acid S-2-aminoethyl ester hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorothioacetic acid S-2-aminoethyl ester hydrochloride typically involves the reaction of chlorothioacetic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester compound. The process involves esterification, where the carboxylic acid group of chlorothioacetic acid reacts with the hydroxyl group of 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a highly pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Chlorothioacetic acid S-2-aminoethyl ester hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorothioacetic acid S-2-aminoethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chlorothioacetic acid S-2-aminoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity allows it to modify biomolecules and influence biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: Similar in structure but lacks the aminoethyl ester group.
Thioacetic acid: Contains a sulfur atom but differs in its overall structure and reactivity.
2-Aminoethyl methacrylate hydrochloride: Shares the aminoethyl group but has different functional groups.
Uniqueness
Chlorothioacetic acid S-2-aminoethyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
90587-64-7 |
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Molecular Formula |
C4H9Cl2NOS |
Molecular Weight |
190.09 g/mol |
IUPAC Name |
2-(2-chloroacetyl)sulfanylethylazanium;chloride |
InChI |
InChI=1S/C4H8ClNOS.ClH/c5-3-4(7)8-2-1-6;/h1-3,6H2;1H |
InChI Key |
SOEBSBKTIIFFRR-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=O)CCl)[NH3+].[Cl-] |
Origin of Product |
United States |
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